

# Homopiperonal: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 1,3-Benzodioxol-5-ylacetaldehyde

Cat. No.: B1605575

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Systematic IUPAC Name: 2-(1,3-benzodioxol-5-yl)acetaldehyde

Common Name: Homopiperonal

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of homopiperonal, also known as 3,4-methylenedioxyphenylacetaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Core Chemical Data

Homopiperonal is an aromatic aldehyde characterized by a methylenedioxy functional group attached to a phenyl ring, which is further substituted with an acetaldehyde group. While a definitive CAS Registry Number for homopiperonal (3,4-methylenedioxyphenylacetaldehyde) is not consistently reported in major chemical databases, it is recognized as a distinct chemical entity. For informational purposes, the closely related nitrile, 3,4-(Methylenedioxy)phenylacetone nitrile, is assigned CAS Number 4439-02-5.<sup>[1]</sup>

Chemical Structure:

Figure 1: Chemical Structure of Homopiperonal

## Physicochemical Properties

Quantitative physicochemical data for homopiperonal is sparse in publicly available literature. The properties of structurally related compounds are provided below for reference.

Property	Value	Compound	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	Homopiperonal	N/A
Molecular Weight	164.16 g/mol	Homopiperonal	N/A
Boiling Point	282 °C (lit.)	2-Methyl-3-(3,4-methylenedioxyphenyl)propanal	N/A
Density	1.162 g/mL at 25 °C (lit.)	2-Methyl-3-(3,4-methylenedioxyphenyl)propanal	N/A
Refractive Index	n <sub>20/D</sub> 1.5335 (lit.)	2-Methyl-3-(3,4-methylenedioxyphenyl)propanal	N/A

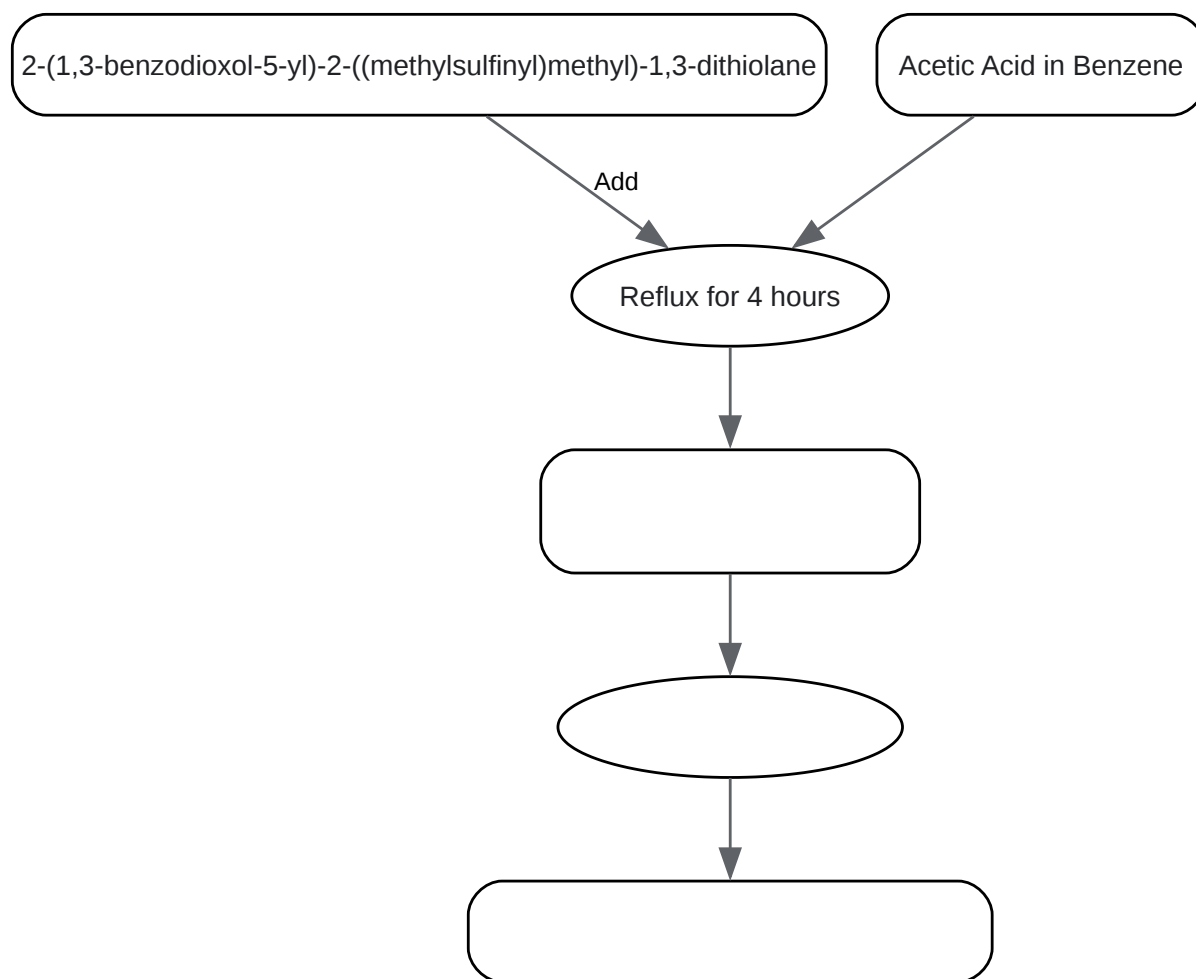
## Synthesis Protocols

A documented method for the synthesis of homopiperonal involves the acidic workup of a precursor molecule.

### Synthesis from 2-(1,3-benzodioxol-5-yl)-2-((methylsulfinyl)methyl)-1,3-dithiolane

A detailed experimental protocol for the synthesis of 3,4-methylenedioxyphenylacetaldehyde has been described.[\[2\]](#)

Experimental Workflow:



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Figure 2: Synthesis Workflow for Homopiperonal

#### Procedure:

- A suspension of 2-(1,3-benzodioxol-5-yl)-2-((methylsulfinyl)methyl)-1,3-dithiolane (8.87 g, 0.038 M) is prepared in 100 ml of benzene.[2]
- To this suspension, 10 ml of acetic acid is added.[2]
- The mixture is heated under reflux for a period of 4 hours.[2]
- Following the reaction, the benzene solution is washed sequentially with a saturated sodium bicarbonate solution and then with water.[2]
- The organic layer is subsequently dried over anhydrous sodium sulfate.[2]
- The final product, 3,4-methylenedioxyphenylacetaldehyde, is obtained after the removal of the solvent.[2]

## Spectral Data

Detailed spectral data for homopiperonal is not readily available. However, the expected characteristic signals based on its structure are outlined below.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

- Aldehydic Proton (CHO): A singlet or triplet (depending on coupling with the adjacent CH<sub>2</sub>) is expected around  $\delta$  9.5-10.0 ppm.
- Methylene Protons (CH<sub>2</sub>CHO): A doublet or more complex multiplet is expected around  $\delta$  3.6-3.8 ppm.
- Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region ( $\delta$  6.5-7.5 ppm).
- Methylenedioxy Protons (O-CH<sub>2</sub>-O): A characteristic singlet is expected around  $\delta$  5.9-6.0 ppm.

### <sup>13</sup>C NMR Spectroscopy (Predicted)

- Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around  $\delta$  190-200 ppm.
- Aromatic Carbons: Signals for the six carbons of the benzene ring are expected between  $\delta$  100-150 ppm.
- Methylene Carbon (CH<sub>2</sub>CHO): A signal is expected around  $\delta$  45-55 ppm.
- Methylenedioxy Carbon (O-CH<sub>2</sub>-O): A signal is expected around  $\delta$  100-105 ppm.

## Infrared (IR) Spectroscopy (Predicted)

- C=O Stretch (Aldehyde): A strong absorption band is expected around 1720-1740 cm<sup>-1</sup>.
- C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup>.
- Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm<sup>-1</sup> region.
- C-O-C Stretch (Methylenedioxy): Strong absorptions are expected in the 1000-1300 cm<sup>-1</sup> region.

## Biological Activity and Signaling Pathways

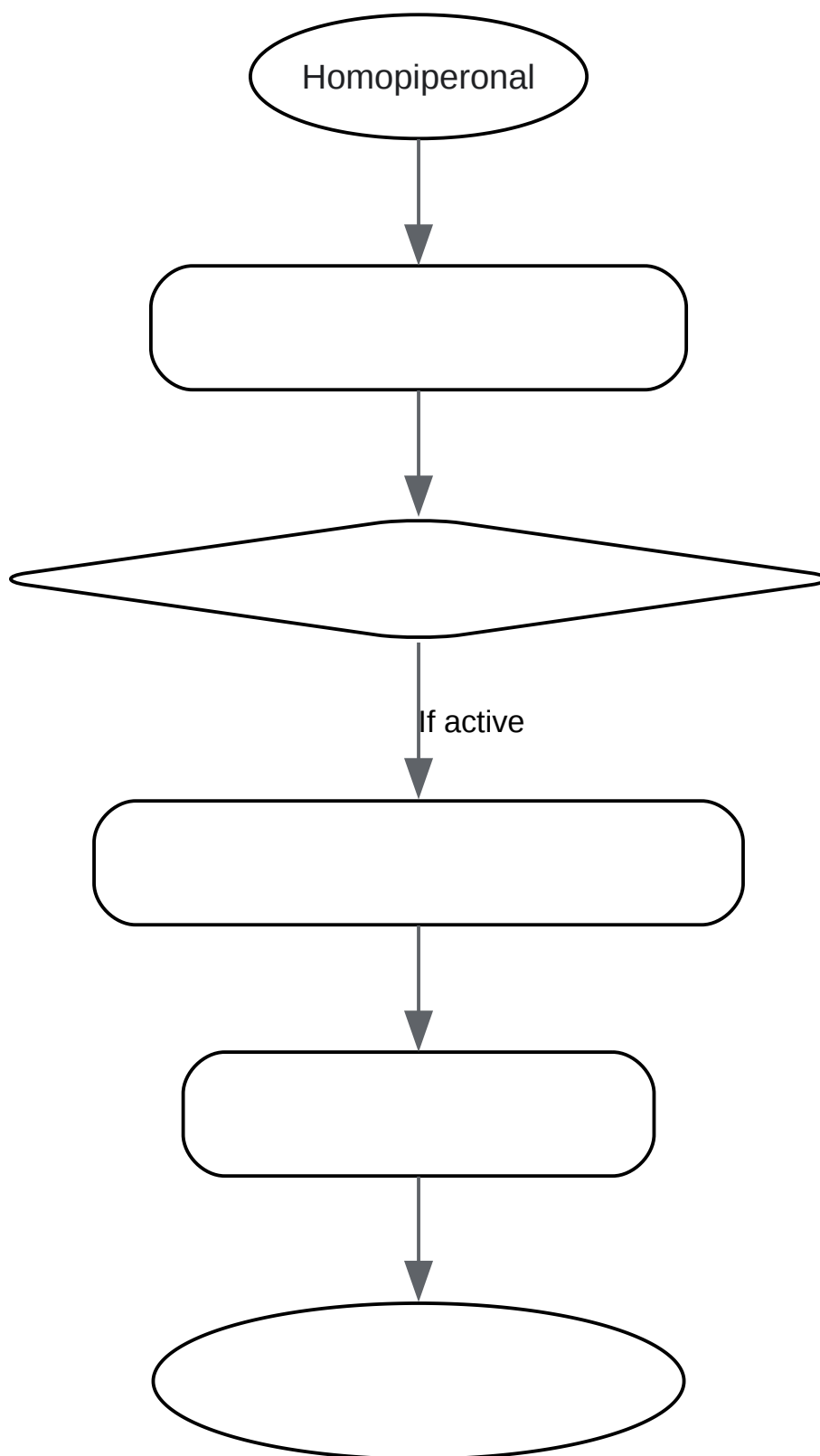
Currently, there is a lack of specific research detailing the biological activities and signaling pathway interactions of homopiperonal. However, compounds with the 3,4-methylenedioxy moiety are known to interact with various biological systems. For instance, derivatives of 3,4-methylenedioxyamphetamine (MDA) are known central nervous system stimulants.[3]

Given the structural similarity to other biologically active phenylpropanoids, it is plausible that homopiperonal could be investigated for its potential effects in areas such as:

- Antimicrobial Activity: Chalcones and other related compounds containing the 3,4-methylenedioxy group have been studied for their antifungal properties.[4]
- Enzyme Inhibition: The core structure is present in molecules that have been investigated as enzyme inhibitors.

- Precursor in Drug Synthesis: Homopiperonal could serve as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.

Logical Relationship for Investigating Biological Activity:



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Figure 3: Proposed Workflow for Biological Investigation

Further research is required to elucidate the specific biological roles and mechanisms of action of homopiperonal. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound.

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